(R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid
Description
Properties
IUPAC Name |
(2R)-3-(cyanomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-17-5-4-11/h7H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNYJFOVOSZPPP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174894-18-9 | |
| Record name | (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid, also known by its CAS number 174894-18-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 260.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a cyanomethyl thioether moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 260.31 g/mol |
| Molecular Formula | C10H16N2O4S |
| CAS Number | 174894-18-9 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its structural components. The cyanomethyl thio group can participate in nucleophilic reactions, potentially interacting with various biological targets. The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for further biological evaluations.
Case Studies and Research Findings
- Cytotoxicity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thioether compounds have shown IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : Some studies have focused on the inhibition of specific enzymes by thioether-containing compounds. For example, thioether derivatives have been evaluated for their ability to inhibit protein phosphatases, which play crucial roles in cell signaling pathways. This inhibition could lead to altered cellular responses and potential therapeutic applications .
- Antimicrobial Activity : Preliminary studies suggest that compounds with thioether functionalities can exhibit antimicrobial properties. Thioether derivatives have been tested against various bacterial strains, showing promising results that warrant further investigation into their mechanism of action and efficacy .
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, related compounds have shown low toxicity in preliminary studies. The compound's solubility and stability are favorable for therapeutic applications, but further toxicological assessments are necessary to establish its safety for human use.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during the formation of peptide bonds. This allows for the selective coupling of amino acids in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences.
Case Study: Synthesis of Antimicrobial Peptides
Recent studies have demonstrated the use of Boc-D-Cys(CN)-OH in synthesizing antimicrobial peptides, which are gaining attention due to their potential as alternatives to traditional antibiotics. In one study, researchers incorporated this compound into a peptide sequence that exhibited enhanced antimicrobial activity against resistant bacterial strains, showcasing its utility in drug design .
Drug Development
The compound's structural features make it a candidate for developing novel therapeutics. Its ability to form stable conjugates with other biomolecules can be leveraged to create targeted drug delivery systems.
Application Example: Targeted Cancer Therapy
In cancer research, Boc-D-Cys(CN)-OH has been investigated for its potential to enhance the delivery of chemotherapeutic agents directly to tumor cells. By conjugating this compound with cytotoxic drugs, researchers have observed improved efficacy and reduced side effects in preclinical models .
Biochemical Studies
Beyond its role in synthesis and drug development, this compound is also utilized in biochemical research. It serves as a substrate for studying enzyme kinetics and protein interactions.
Example: Enzyme Inhibition Studies
A study focused on the inhibition of cysteine proteases has used Boc-D-Cys(CN)-OH as a substrate to evaluate the enzyme's activity. The results indicated that modifications at the thiol group significantly affected enzyme kinetics, providing insights into enzyme mechanisms and potential inhibitors .
Analytical Applications
The compound can also be employed in analytical chemistry as a standard for chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its known properties allow for accurate calibration curves when analyzing similar compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Hazard and Handling
- Compounds like the indol-3-yl derivative () carry hazard warnings (H302: harmful if swallowed), emphasizing the need for careful handling compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-2-((tert-butoxycarbonyl)amino)-3-((cyanomethyl)thio)propanoic acid, and how do they influence synthetic strategies?
- The compound features a chiral (R)-configured α-carbon, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a (cyanomethyl)thioether side chain. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis . The thioether moiety introduces nucleophilic reactivity, enabling further functionalization (e.g., alkylation, oxidation) .
- Methodological Insight : Protect the amine with Boc early in synthesis to avoid racemization. Introduce the thioether via nucleophilic substitution or photoredox-catalyzed coupling .
Q. What are standard synthetic routes for preparing this compound?
- Route 1 : Start with (R)-2-amino-3-mercaptopropanoic acid. Protect the amine with Boc anhydride, then alkylate the thiol with cyanomethyl bromide under basic conditions (e.g., NaH in DMF) .
- Route 2 : Use photoredox/nickel dual catalysis to couple a pre-functionalized aryl/alkyl halide (e.g., cyanomethyl bromide) with a Boc-protected cysteine derivative. This method avoids harsh bases and preserves stereochemistry .
- Typical Yields : 70–90% for Boc protection , 85–97% for thioetherification .
Advanced Research Questions
Q. How does the cyanomethyl thioether group influence reactivity in cross-coupling or bioconjugation reactions?
- The electron-withdrawing cyano group enhances the stability of the thioether while allowing selective cleavage under mild reducing conditions (e.g., TCEP). This facilitates site-specific bioconjugation (e.g., with peptides or proteins) .
- Mechanistic Insight : The sulfur atom in the thioether can act as a nucleophile in SN2 reactions or participate in radical-mediated processes under photoredox catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
